molecular formula C12H7F2NO2 B6361576 2-(3,5-Difluorophenyl)isonicotinic acid, 95% CAS No. 1225477-70-2

2-(3,5-Difluorophenyl)isonicotinic acid, 95%

Cat. No. B6361576
CAS RN: 1225477-70-2
M. Wt: 235.19 g/mol
InChI Key: ZIWKJSUFUGSXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)isonicotinic acid (2-DFPA) is an isonicotinic acid derivative that is composed of a phenyl ring with two fluorine atoms attached to the 3 and 5 positions. It is a synthetic compound that is used in a variety of scientific research applications, such as biochemical and physiological studies. The structure of 2-DFPA is similar to that of nicotinic acid, which is a natural dietary component, and it is known to have similar effects on the body.

Scientific Research Applications

2-(3,5-Difluorophenyl)isonicotinic acid, 95% has numerous scientific research applications. It has been used in studies of the structure of proteins, enzymes, and other biological molecules. It has also been used to investigate the effect of drugs on the body, as well as the effects of environmental toxins. Additionally, 2-(3,5-Difluorophenyl)isonicotinic acid, 95% has been used to study the effects of hormones and neurotransmitters on the body.

Mechanism of Action

2-(3,5-Difluorophenyl)isonicotinic acid, 95% is known to interact with a variety of proteins and enzymes, including acetylcholine receptors and nicotinic acid receptors. It is thought to bind to these receptors, activating them and leading to the release of a variety of neurotransmitters, hormones, and other molecules.
Biochemical and Physiological Effects
2-(3,5-Difluorophenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved memory and learning. It has also been shown to reduce inflammation, which can help reduce the symptoms of various diseases. Additionally, 2-(3,5-Difluorophenyl)isonicotinic acid, 95% has been shown to reduce blood pressure and improve blood flow.

Advantages and Limitations for Lab Experiments

2-(3,5-Difluorophenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain and can be used in a variety of experiments. Additionally, it has a high degree of specificity and can be used to study specific proteins and enzymes. However, there are some limitations for its use in lab experiments. For example, it can be difficult to obtain large quantities of 2-(3,5-Difluorophenyl)isonicotinic acid, 95%, and it can be difficult to accurately measure its concentration in solutions.

Future Directions

The use of 2-(3,5-Difluorophenyl)isonicotinic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, it could be used to study the effects of drugs on the body and to develop new treatments for various diseases. Additionally, it could be used to study the effects of environmental toxins on the body and to develop new ways to protect against them. Finally, it could be used to study the effects of hormones and neurotransmitters on the body and to develop new therapies for various disorders.

Synthesis Methods

2-(3,5-Difluorophenyl)isonicotinic acid, 95% can be synthesized from 2-fluorobenzoic acid and isonicotinic acid in a two-step process. First, 2-fluorobenzoic acid is reacted with isonicotinic acid in the presence of a strong base such as sodium hydroxide. This reaction produces a mixture of the desired product, 2-(3,5-Difluorophenyl)isonicotinic acid, 95%, and the byproduct, 2-fluoronicotinic acid. The mixture is then heated to separate the two compounds. The 2-(3,5-Difluorophenyl)isonicotinic acid, 95% is then isolated and purified by recrystallization.

properties

IUPAC Name

2-(3,5-difluorophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)6-9)11-5-7(12(16)17)1-2-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWKJSUFUGSXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679517
Record name 2-(3,5-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)isonicotinic acid

CAS RN

1225477-70-2
Record name 2-(3,5-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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